GSK2879552 - 1401966-63-9

GSK2879552

Catalog Number: EVT-253898
CAS Number: 1401966-63-9
Molecular Formula: C23 H28 N2 O2
Molecular Weight: 364.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2879552 is a member of the class of piperidines that is piperidine substituted by (4-carboxyphenyl)methyl and {[(1R,2S)-2-phenylcyclopropyl]amino}methyl groups at positions 1 and 4, respectively. It is a potent and irreversible inhibitor of lysine specific demethylase 1 (LSD1, also known as KDM1A). It was under clinical investigation for the treatment of acute myeloid leukaemia and small cell lung carcinoma. It has a role as an EC 1.14.99.66 (lysine-specific histone demethylase 1A) inhibitor and an antineoplastic agent. It is a member of benzoic acids, a monocarboxylic acid, a member of piperidines, a member of cyclopropanes, a tertiary amino compound, a secondary amino compound and a member of benzenes.
Overview

GSK2879552 is a small molecule compound developed as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases through its role in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate gene expression by inhibiting LSD1 activity. GSK2879552 has been evaluated in preclinical studies and is currently undergoing clinical trials aimed at assessing its efficacy and safety in humans .

Source

GSK2879552 was developed by GlaxoSmithKline and is part of a broader class of compounds targeting LSD1. The research surrounding this compound has been published in various scientific journals, highlighting its synthesis, mechanism of action, and biological evaluation .

Classification

GSK2879552 falls under the classification of enzyme inhibitors, specifically targeting histone demethylases. Its primary function is to inhibit LSD1, which is involved in the demethylation of histone proteins, thereby influencing chromatin structure and gene expression .

Synthesis Analysis

Methods

The synthesis of GSK2879552 involves several key steps utilizing advanced organic chemistry techniques. Notably, directed evolution methods have been employed to engineer imine reductases, which facilitate the reductive amination processes essential for creating the compound. This method enhances the selectivity and efficiency of the synthesis, allowing for better yields of the desired enantiomer .

Technical Details

The synthetic route typically includes:

  • Formation of Imine Intermediates: The initial step involves creating imine intermediates from ketones and amines.
  • Reductive Amination: The engineered imine reductase catalyzes the reduction of these intermediates to yield GSK2879552.
  • Purification: The final product undergoes purification processes such as chromatography to isolate the active compound from by-products.

These methods ensure that the final product possesses high purity and specific stereochemistry vital for biological activity .

Molecular Structure Analysis

Structure

GSK2879552 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for LSD1. The precise three-dimensional conformation plays a crucial role in its inhibitory action.

Data

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O
  • Molecular Weight: Approximately 270.33 g/mol
  • Structural Features: Contains a pyrrolidine ring, which is critical for its interaction with the LSD1 enzyme.

X-ray crystallography studies have provided insights into how GSK2879552 fits into the active site of LSD1, revealing important details about its binding interactions .

Chemical Reactions Analysis

Reactions

GSK2879552 primarily acts through competitive inhibition of LSD1, preventing it from demethylating histones. This inhibition can lead to:

  • Altered Gene Expression: By blocking LSD1's activity, GSK2879552 can upregulate genes that are typically silenced by methylation.
  • Cell Cycle Arrest: Studies have shown that treatment with GSK2879552 can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Technical Details

Mechanism of Action

Process

The mechanism of action for GSK2879552 involves:

  1. Binding to LSD1: The compound binds competitively to the active site of LSD1.
  2. Inhibition of Demethylation: By occupying this site, GSK2879552 prevents substrate access, thereby inhibiting the demethylation process.
  3. Epigenetic Modulation: This inhibition results in changes to histone methylation patterns, leading to altered transcriptional profiles in target genes associated with cancer progression.

Data from preclinical studies indicate that GSK2879552 effectively alters gene expression profiles related to tumor growth and survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Stability: Optimal stability at neutral pH conditions.
  • Reactivity: Reacts with nucleophiles due to electron-deficient centers within its structure.

These properties are essential for determining formulation strategies for clinical use and understanding potential interactions within biological systems .

Applications

Scientific Uses

GSK2879552 is primarily investigated for its potential applications in cancer therapy due to its role as an LSD1 inhibitor. Specific areas of research include:

  • Oncology Research: Evaluating efficacy against various cancer types, including leukemia and solid tumors.
  • Epigenetic Studies: Exploring its effects on gene regulation and chromatin remodeling processes.
  • Combination Therapies: Investigating synergistic effects when used alongside other anticancer agents.

The ongoing clinical trials aim to establish GSK2879552's safety profile and therapeutic effectiveness in human subjects, potentially leading to new treatment options for patients with resistant forms of cancer .

Introduction to Lysine-Specific Demethylase 1 (LSD1) and Epigenetic Modulation in Disease

Role of LSD1 in Epigenetic Regulation and Oncogenesis

Lysine-specific demethylase 1 (LSD1/KDM1A), the first identified histone demethylase, enzymatically removes mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). This activity positions LSD1 as a critical regulator of chromatin states: demethylation of H3K4me1/me2 represses transcription, while H3K9me1/me2 demethylation activates it [5] [9]. Beyond histone modification, LSD1 demethylates non-histone substrates (e.g., p53, DNMT1, STAT3), influencing their stability and function in cell cycle control and DNA methylation [4] [8].

LSD1 functions within multi-protein complexes (e.g., CoREST, NuRD), which determine its substrate specificity and genomic targeting. The CoREST complex, comprising LSD1, RCOR1, and HDAC1/2, facilitates nucleosome binding and enhances LSD1’s demethylase activity on H3K4. The Tower domain of LSD1 enables critical protein-protein interactions, while the SWIRM domain maintains structural integrity and participates in interactions with transcription factors like androgen receptor [5]. Non-catalytically, LSD1 acts as a scaffold protein. Its interaction with transcription factors GFI1 and GFI1B via their SNAG domains recruits repressor complexes (CoREST/HDACs) to silence genes governing myeloid differentiation and stem cell self-renewal [2] [6]. This dual functionality makes LSD1 a master regulator of oncogenic transcriptional programs.

Table 1: LSD1’s Functional Mechanisms in Oncogenesis

Mechanism TypeMolecular Targets/PartnersBiological Consequence
Enzymatic ActivityH3K4me1/me2Transcriptional repression
H3K9me1/me2Transcriptional activation
p53, DNMT1, STAT3Altered stability & function of key regulators
Non-catalytic ScaffoldGFI1/GFI1B (via SNAG domain)Recruitment of CoREST/HDAC complexes; silencing of differentiation genes
CoREST, NuRD complexesContext-dependent gene repression

LSD1 Overexpression in Hematological and Solid Tumors

LSD1 is aberrantly overexpressed in diverse malignancies, correlating with advanced disease and poor prognosis. In hematological cancers, approximately 46.7% of AML patient samples exhibit elevated LSD1 levels compared to 6.7% in normal bone marrow [8] [9]. Its overexpression is particularly prominent in AML subtypes driven by MLL rearrangements or complex karyotypes, where it sustains leukemic stem cell (LSC) self-renewal and blocks differentiation [1] [6]. Mechanistically, LSD1 maintains LSC potential by repressing differentiation-associated genes (e.g., CD11b, CD86) through H3K4 demethylation and by stabilizing oncogenic transcription factor complexes [2] [9].

In solid tumors, LSD1 overexpression is documented in breast, prostate, lung, gastric, and bladder cancers. For example, in small cell lung cancer (SCLC), LSD1 overexpression collaborates with oncogenic drivers like ASCL1 to repress tumor suppressor genes and promote cell survival [3] [4]. The oncoprotein GSE1, stabilized by LSD1 in AML, is also overexpressed in breast and gastric cancers, where it enhances proliferation and invasion [2].

Table 2: LSD1 Overexpression Across Cancer Types

Cancer TypeOverexpression Frequency/ImpactKey Pathogenic Roles
Acute Myeloid Leukemia (AML)~46.7% of patient samples [8]Blocks myeloid differentiation; maintains LSC self-renewal
Small Cell Lung Cancer (SCLC)High expression correlates with poor prognosis [3]Represses tumor suppressors; promotes survival
Breast CancerElevated in aggressive subtypesPromotes EMT, invasion, and metastasis
Gastric CancerAssociated with advanced stageStabilizes oncogenic GSE1 protein [2]

Rationale for Targeting LSD1 in Acute Myeloid Leukemia (AML) and Other Cancers

The dependency of AML LSCs on LSD1, coupled with its role in enforcing a differentiation block, provides a compelling therapeutic rationale. Genetic knockdown or pharmacological inhibition of LSD1 in AML models:

  • Induces Terminal Differentiation: Releases repression of myeloid differentiation genes (e.g., CEBPA, PU.1, IRF8) via increased H3K4me2 at their promoters/enhancers [6] [9].
  • Impairs LSC Self-Renewal: Reduces clonogenic potential and engraftment capacity of LSCs in vivo, potentially eradicating the disease reservoir [1] [6] [9].
  • Synergizes with Differentiation Therapy: Overcomes the resistance of non-APL AML to all-trans retinoic acid (ATRA). LSD1 inhibition increases H3K4me2 at retinoic acid response elements (RAREs), re-sensitizing cells to ATRA-induced differentiation and apoptosis [1] [8]. Preclinical studies show synergistic cytotoxicity and differentiation (e.g., increased CD11b expression) with LSD1i/ATRA combinations across AML subtypes [1].

While AML is a primary focus, LSD1 targeting holds promise in other cancers:

  • SCLC: Exhibits vulnerability due to neuroendocrine features and ASCL1 dependency. However, clinical trials of GSK2879552 monotherapy in relapsed/refractory SCLC showed limited efficacy and were terminated due to a poor risk-benefit profile [3] [10].
  • MDS/Myelofibrosis: LSD1 inhibitors (e.g., IMG-7289) are under investigation for their potential to modulate malignant hematopoiesis.

Table 3: Preclinical Efficacy of GSK2879552 in AML Models

Model SystemKey Findings of GSK2879552 TreatmentReference
AML Cell Lines (20 lines)Potent growth inhibition (Avg. EC₅₀ = 137 ± 30 nM); maximal inhibition 62±5% at 10 days [1] [1]
Primary AML Patient SamplesReduced blast colony formation in clonogenic assays [1]
Combination with ATRASynergistic induction of differentiation markers (CD11b), cytotoxicity, and caspase activation [1]
In vivo AML ModelsReduced tumor growth in MV-4-11 xenografts (LTM-1, a potent inhibitor) [7] [7]

GSK2879552 exemplifies the translational potential of targeting LSD1. As a potent, selective, irreversible inhibitor, it covalently binds the FAD cofactor within LSD1’s catalytic domain, effectively inhibiting its demethylase function [4] [5]. Although clinical development of GSK2879552 in AML was halted due to toxicity concerns and patient selection challenges [10], it paved the way for next-generation inhibitors (e.g., iadademstat, bomedemstat) currently in advanced clinical trials, particularly exploring combinations with hypomethylating agents or ATRA. The ongoing research underscores LSD1’s significance as an epigenetic target and the continued effort to leverage its inhibition therapeutically.

Properties

CAS Number

1401966-63-9

Product Name

GSK2879552

Molecular Formula

C23 H28 N2 O2

Molecular Weight

364.48

Synonyms

rel-4-[[4-[[[(1R,2S)-2-Phenylcyclopropyl]amino]methyl]-1-piperidinyl]methyl]benzoic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.